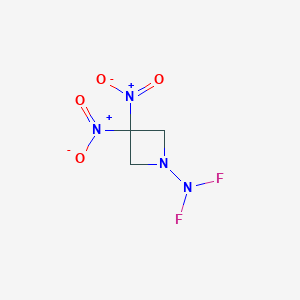
N,N-difluoro-3,3-dinitroazetidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-difluoro-3,3-dinitroazetidin-1-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of N-F fluorinating agents, which are known for their ease of handling and effectiveness in introducing fluorine atoms into organic molecules . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of N,N-difluoro-3,3-dinitroazetidin-1-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure the safety and purity of the final product, often requiring multiple purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-difluoro-3,3-dinitroazetidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N-diamino-3,3-difluoroazetidine, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
N,N-difluoro-3,3-dinitroazetidin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism by which N,N-difluoro-3,3-dinitroazetidin-1-amine exerts its effects involves the interaction of its fluorine atoms with molecular targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The pathways involved may include the formation of stable intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- N-fluoro-2-pyridone
- N-fluoro-N-alkylarenesulfonamides
- N-fluoropyridinium salts
- N-fluoroquinuclidium salts
Uniqueness
N,N-difluoro-3,3-dinitroazetidin-1-amine is unique due to its specific combination of fluorine and nitro groups within the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
167558-49-8 |
|---|---|
Molecular Formula |
C3H4F2N4O4 |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
N,N-difluoro-3,3-dinitroazetidin-1-amine |
InChI |
InChI=1S/C3H4F2N4O4/c4-9(5)6-1-3(2-6,7(10)11)8(12)13/h1-2H2 |
InChI Key |
ORFOEWYZYVRZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1N(F)F)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















